3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain an oxazolone ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen . Oxazolones play a significant role in the fields of organic synthesis and drug development .
Synthesis Analysis
The synthesis of oxazol-2(3H)-one derivatives often requires high temperatures, metal catalysts, complex substrates, or multi-step reactions . A catalyst-free synthesis method has been reported, using readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .Applications De Recherche Scientifique
Antimycobacterial Agents
A study by Pedgaonkar et al. (2014) focused on designing derivatives based on 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide to inhibit Mycobacterium tuberculosis InhA, an enzyme critical for the pathogen's survival. One derivative exhibited promising activity against both drug-sensitive and -resistant strains without cytotoxicity, highlighting the potential for developing new antimycobacterial agents (Pedgaonkar et al., 2014).
Heterocyclic Synthesis
Research by Raslan and Khalil (2003) explored synthesizing heterocyclic compounds containing bridgehead nitrogen atoms, revealing methods for creating various derivatives with potential pharmaceutical applications. This work underscores the versatility of 2-oxobenzo[d]oxazol derivatives in synthesizing complex heterocyclic structures (Raslan & Khalil, 2003).
Antimicrobial Activity
Al-Sultani and Al-lami (2021) investigated new aza-beta lactam and 1,2,3, 4-tetrazole derivatives from 2aminobenzothiazole for their antimicrobial properties. The compounds showed varying degrees of antibacterial activity, indicating the potential for developing new antimicrobial agents from this chemical framework (Al-Sultani & Al-lami, 2021).
Synthesis and Evaluation of Novel Compounds
Shakya et al. (2016) synthesized a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives, evaluating their anticonvulsant activity. Some compounds showed promising activity comparable to phenytoin, indicating potential for further development as anticonvulsant agents (Shakya et al., 2016).
Anticancer and Antioxidant Activities
Al-Fayez et al. (2022) synthesized N-substituted saccharins and evaluated them for anti-inflammatory, antioxidant, and anticancer activities. Some compounds exhibited excellent activities, highlighting the chemical's utility in developing potential therapeutic agents (Al-Fayez et al., 2022).
Propriétés
IUPAC Name |
[3-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c26-20(14-25-18-11-4-5-12-19(18)30-22(25)28)23-16-9-6-10-17(13-16)29-21(27)24-15-7-2-1-3-8-15/h1-5,7-8,11-12,16-17H,6,9-10,13-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUCYSVTNBELHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.